3-Chloro-1,2,4-triazine

Catalog No.
S12215639
CAS No.
M.F
C3H2ClN3
M. Wt
115.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1,2,4-triazine

Product Name

3-Chloro-1,2,4-triazine

IUPAC Name

3-chloro-1,2,4-triazine

Molecular Formula

C3H2ClN3

Molecular Weight

115.52 g/mol

InChI

InChI=1S/C3H2ClN3/c4-3-5-1-2-6-7-3/h1-2H

InChI Key

NQMBBCLKBYLHSI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=N1)Cl

3-Chloro-1,2,4-triazine is a heterocyclic compound characterized by a triazine ring with a chlorine atom substituent. This compound belongs to the family of triazines, which are known for their diverse applications in agriculture, pharmaceuticals, and materials science. The chemical structure of 3-chloro-1,2,4-triazine consists of three nitrogen atoms and three carbon atoms arranged in a six-membered ring, with one chlorine atom attached to one of the carbon atoms. Its molecular formula is C3H2ClN5.

Due to its electrophilic nature. It can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the chlorine atom. This reaction can lead to the formation of various derivatives:

  • Amination: The chlorine atom can be replaced by amino groups through nucleophilic substitution.
  • Coupling Reactions: It can react with coupling reagents such as boronic acids or terminal alkynes in the presence of palladium catalysts to form more complex structures .
  • Electrophilic Reactions: The compound can also participate in electrophilic aromatic substitutions, particularly when reacted with strong electrophiles like isocyanates or benzoyl chlorides .

3-Chloro-1,2,4-triazine and its derivatives exhibit notable biological activities. Research indicates that certain derivatives show potential as herbicides and fungicides due to their ability to inhibit specific enzymes in plants and fungi. Additionally, some analogs have demonstrated antibacterial and antifungal properties, making them candidates for pharmaceutical applications. The biological activity often correlates with structural modifications at various positions on the triazine ring.

The synthesis of 3-chloro-1,2,4-triazine can be achieved through several methods:

  • Chlorination of 1,2,4-Triazine: Direct chlorination of 1,2,4-triazine using chlorine gas or chlorinating agents.
  • Cyclization Reactions: Starting from appropriate precursors such as hydrazines and carbonyl compounds followed by cyclization to form the triazine ring.
  • Reactions with Isocyanates: The introduction of chlorine can also occur during reactions involving isocyanates under specific conditions .

3-Chloro-1,2,4-triazine finds applications across various fields:

  • Agriculture: Used as a precursor for herbicides and fungicides due to its ability to affect plant growth pathways.
  • Pharmaceuticals: Investigated for potential use in developing antimicrobial agents.
  • Materials Science: Employed in synthesizing polymers and other materials due to its reactive nature.

Interaction studies involving 3-chloro-1,2,4-triazine focus on its reactivity with biological macromolecules and other small molecules. These studies help elucidate its mechanism of action as a pesticide or pharmaceutical agent. For instance:

  • Enzyme Inhibition Studies: Investigations into how derivatives inhibit specific enzymes critical for microbial growth.
  • Binding Affinity Studies: Assessing how well 3-chloro-1,2,4-triazine binds to target proteins or nucleic acids.

Several compounds share structural similarities with 3-chloro-1,2,4-triazine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,4-Dichloro-6-(trichloromethyl)-1,3,5-triazineContains two chlorine substituents on different positionsKnown for high herbicidal activity
2-Amino-4-chloro-6-methyl-1,3,5-triazineAmino group enhances reactivityExhibits strong antifungal properties
2-Chloro-4-(trifluoromethyl)-6-methyl-1,3,5-triazineFluorinated compound increases lipophilicityPotential use in agrochemicals

Uniqueness of 3-Chloro-1,2,4-Triazine

The uniqueness of 3-chloro-1,2,4-triazine lies in its specific chlorine substitution pattern that influences its reactivity and biological activity compared to other triazines. Its ability to participate in diverse

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

114.9937248 g/mol

Monoisotopic Mass

114.9937248 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

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